molecular formula C29H22F3N5O2 B10952837 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10952837
M. Wt: 529.5 g/mol
InChI Key: JFWQGMVJKOTCCA-UHFFFAOYSA-N
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Description

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that incorporates several functional groups, including an indole moiety, a naphthyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The naphthyl group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst . The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Purification of the final product would typically involve recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic

Properties

Molecular Formula

C29H22F3N5O2

Molecular Weight

529.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-naphthalen-1-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C29H22F3N5O2/c1-39-19-9-10-24-22(13-19)18(15-34-24)11-12-33-28(38)23-16-35-37-26(29(30,31)32)14-25(36-27(23)37)21-8-4-6-17-5-2-3-7-20(17)21/h2-10,13-16,34H,11-12H2,1H3,(H,33,38)

InChI Key

JFWQGMVJKOTCCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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